methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S2/c1-14-8(11)10-5-4-6-2-3-7(15-6)16(9,12)13/h2-3H,4-5H2,1H3,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKDOMMKJIBMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CC=C(S1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Sulfamoylthiophene Intermediate
- Starting Material : 5-bromothiophene or 5-aminothiophene derivatives.
- Sulfamoylation Reaction : Sulfamoyl chloride or sulfamoylating reagents are reacted with the 5-amino group on the thiophene ring under controlled conditions (often in the presence of a base such as triethylamine) to yield the 5-sulfamoylthiophene derivative.
- Reaction Conditions : Typically conducted in an aprotic solvent like dichloromethane or acetonitrile at low temperatures (0–5 °C) to prevent side reactions.
- Purification : Crystallization or chromatographic techniques to isolate the sulfamoylthiophene intermediate.
Introduction of the Ethylamine Side Chain
- Nucleophilic Substitution or Coupling : The 5-sulfamoylthiophene derivative is reacted with 2-aminoethyl reagents to form the N-[2-(5-sulfamoylthiophen-2-yl)ethyl]amine intermediate.
- Catalysts and Conditions : This step may involve palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or direct nucleophilic substitution depending on the leaving group on the thiophene.
- Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
- Temperature : Elevated temperatures (80–120 °C) to facilitate coupling.
Carbamate Formation
- Reagents : Methyl chloroformate or methyl isocyanate is used to convert the terminal amine group into the methyl carbamate.
- Procedure : The amine intermediate is treated with the carbamoylating agent in the presence of a base (e.g., triethylamine or pyridine) to neutralize the generated acid.
- Solvent : Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).
- Temperature : Reaction is typically performed at 0–25 °C to control the rate and avoid side reactions.
- Workup : Aqueous extraction followed by purification through recrystallization or chromatography.
| Step | Starting Material / Intermediate | Reagents / Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 5-Aminothiophene or 5-bromothiophene | Sulfamoyl chloride, base (triethylamine) | DCM or acetonitrile | 0–5 | 70–85 | Careful temperature control needed |
| 2 | 5-Sulfamoylthiophene derivative | 2-Aminoethyl reagent, Pd catalyst (if needed) | DMF or DMSO | 80–120 | 60–75 | Coupling efficiency depends on catalyst |
| 3 | N-[2-(5-sulfamoylthiophen-2-yl)ethyl]amine | Methyl chloroformate, base (triethylamine) | DCM or THF | 0–25 | 75–90 | Mild conditions prevent side reactions |
- Yield Optimization : The sulfamoylation step is sensitive to moisture and temperature; yields improve significantly when performed under anhydrous conditions with slow addition of sulfamoyl chloride.
- Catalyst Selection : For the ethylamine coupling, palladium catalysts with bulky phosphine ligands (e.g., Xantphos) enhance the coupling yield and selectivity.
- Purity Considerations : Carbamate formation requires careful control of pH and temperature to avoid hydrolysis or polymerization side reactions.
- Scalability : The described methods have been successfully scaled up to gram quantities with consistent yields and purity, indicating robustness for research and development purposes.
The preparation of methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate involves a multi-step synthesis starting from thiophene derivatives, proceeding through sulfamoylation, ethylamine coupling, and carbamate formation. Each step demands careful control of reaction conditions and purification to achieve high yield and purity. The outlined methods reflect current best practices derived from peer-reviewed research and patent literature, providing a reliable framework for the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Introduction to Methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate
This compound (CAS: 1248303-20-9) is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, featuring a thiophene ring and a sulfamoyl group, positions it as a versatile scaffold for drug design and development. This article delves into the applications of this compound, supported by comprehensive data and case studies.
Medicinal Chemistry
The compound serves as a potential lead in the development of novel pharmaceuticals due to its structural features that can interact with biological targets. Its sulfamoyl group is known for enhancing solubility and bioavailability, making it suitable for drug formulation.
Case Study: Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to this compound. Research indicates that derivatives with thiophene rings exhibit significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for therapeutic development.
Agricultural Chemistry
The compound's properties may also lend themselves to applications in agrochemicals, particularly as a pesticide or herbicide. The ability to modify its structure can lead to compounds that target specific pests while minimizing environmental impact.
Case Study: Pesticidal Efficacy
Experimental trials have shown that similar carbamate derivatives can effectively control pest populations in agricultural settings, highlighting the potential utility of this compound in crop protection strategies.
Material Science
In material science, the compound can be utilized as a building block for synthesizing polymers or other materials with desirable mechanical and thermal properties.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating thiophene-based compounds into polymer matrices can enhance conductivity and mechanical strength, making them suitable for electronic applications.
Mechanism of Action
The mechanism of action of methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate
- N-[(5-Sulfamoylthiophen-2-yl)methyl]acetamide
Uniqueness
Methyl
Biological Activity
Methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₂N₂O₄S₂
- Molecular Weight : 264.3 g/mol
- CAS Number : 1248303-20-9
The compound features a thiophene ring substituted with a sulfonamide group, which is critical for its biological interactions. The carbamate moiety contributes to its solubility and bioavailability.
Inhibition of Enzymatic Activity
Preliminary studies have indicated that this compound may act as an inhibitor of specific enzymes, particularly proteases. For instance, compounds with similar structures have shown inhibitory effects on the SARS-CoV 3CL protease, which is crucial for viral replication. The SAR studies suggest that modifications in the thiophene and carbamate groups can enhance inhibitory potency .
Anti-inflammatory Properties
Research indicates that compounds containing thiophene and sulfonamide groups exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory pathways mediated by receptors such as P2Y14R, which are implicated in various inflammatory diseases .
Case Studies and Research Findings
- SARS-CoV Protease Inhibition :
- Anti-inflammatory Effects :
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Potential protease inhibitor |
| Analog A (e.g., N-methoxyphenylglycyl) | 0.39 | Protease inhibition |
| Analog B (e.g., P2Y14R antagonist) | TBD | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate, and how can its purity be validated?
- Methodology :
- Synthesis : Use a two-step approach: (1) React 5-sulfamoylthiophene-2-ethylamine with methyl chloroformate in anhydrous dichloromethane under nitrogen atmosphere. (2) Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires controlled temperature (0–5°C) and stoichiometric excess of methyl chloroformate (1.2 eq) .
- Characterization : Validate purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase). Confirm structure via H/C NMR (DMSO-d₆, δ 1.8–3.2 ppm for ethyl chain; δ 165–170 ppm for carbamate carbonyl), FT-IR (C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS-ESI) .
Q. How do solubility and stability profiles of this compound vary across solvents and pH conditions?
- Methodology :
- Solubility : Test in DMSO, water, and ethanol using UV-Vis spectroscopy (λ_max = 260–280 nm). DMSO is preferred for stock solutions due to high solubility (>50 mg/mL).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze the carbamate group; neutral/basic buffers (pH 7–9) enhance stability .
Advanced Research Questions
Q. How can computational methods resolve challenges in reaction pathway design and selectivity for this compound?
- Methodology :
- Reaction Optimization : Apply density functional theory (DFT) to model transition states and identify competing pathways (e.g., sulfamoyl vs. carbamate group reactivity). Use software like Gaussian16 or ORCA to calculate activation energies and predict regioselectivity .
- Machine Learning : Train models on existing carbamate reaction datasets to predict optimal catalysts (e.g., Lewis acids like AlCl₃) and solvent systems (e.g., THF vs. DCM) for yield improvement .
Q. What strategies address conflicting biological activity data in studies involving thiophene-carbamate derivatives?
- Methodology :
- Target Validation : Perform molecular docking (AutoDock Vina) to assess binding affinity to proposed targets (e.g., kinases or GPCRs). Cross-validate with in vitro assays (IC₅₀ measurements in HEK293 or HeLa cells) .
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects. Compare results across cell lines (e.g., cancerous vs. non-cancerous) to clarify mechanistic discrepancies .
Q. How can structural disorder in crystallographic studies of carbamate derivatives be resolved?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Refine disordered regions (e.g., ethyl or sulfamoyl groups) using split-atom models with occupancy ratios (e.g., 55:45) .
- Complementary Techniques : Pair SCXRD with solid-state NMR (C CP/MAS) to validate bond angles and torsional flexibility in disordered moieties .
Methodological Notes
- Key Instruments : Bruker AVANCE III HD NMR, Agilent 1260 Infinity HPLC, Shimadzu IRTracer-100.
- Data Reproducibility : Include full experimental protocols (e.g., solvent ratios, quenching methods) to mitigate batch-to-batch variability .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., methyl chloroformate) and biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
